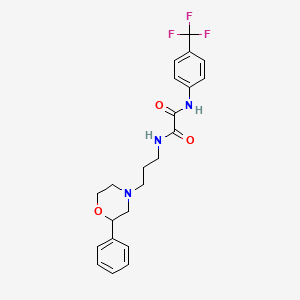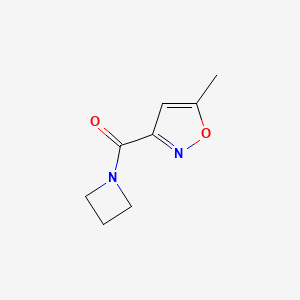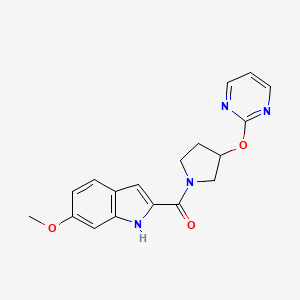![molecular formula C14H6F7NOS B2530556 N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide CAS No. 477320-63-1](/img/structure/B2530556.png)
N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide" is a fluorinated acetamide with potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfanyl acetamide derivatives, which can be used to infer some aspects of the compound . These derivatives have been synthesized and characterized, and their biological activities have been evaluated, suggesting a potential for antiviral, antibacterial, and enzyme inhibition applications.
Synthesis Analysis
The synthesis of related sulfanyl acetamide compounds typically involves multi-step reactions starting from various substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then thiols. These thiols are then reacted with bromoacetamides in the presence of a polar aprotic solvent and a base to yield the final sulfanyl acetamide derivatives . Although the exact synthesis of "this compound" is not described, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of sulfanyl acetamides is characterized by the presence of a thioacetamide bridge and a folded conformation around the methylene carbon atom. The pyrimidine ring is inclined at various angles to the benzene ring, indicating non-planarity in the structure. Intramolecular hydrogen bonding is observed, which stabilizes the folded conformation . These structural features are likely to be present in the compound of interest due to the similarity in functional groups.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl acetamides include their vibrational spectroscopic signatures, which can be studied using Raman and Fourier transform infrared spectroscopy. The presence of strong hydrogen-bonded interactions is evident from the red shift in N-H stretching frequencies. The molecular docking studies suggest that these compounds have the potential to interact with biological targets, such as enzymes or viral proteins, indicating their potential pharmacological applications . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also evaluated to predict the drug-likeness of these molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been pivotal in studies aiming at the synthesis of polyfluorinated sulfanes, alcohols, and both acyclic and cyclic ethers. Through free radical addition reactions involving various cyclic and acyclic per- and polyfluorinated olefins, researchers have elucidated convenient routes for synthesizing cyclic sulfanes with fluorinated side groups. This synthesis pathway highlights the compound's utility in producing fluorinated molecules with potential applications in materials science and medicinal chemistry (Jianguo Chen, R. L. Kirchmeier, J. Shreeve, 1996).
Spectroscopic Analysis
Spectroscopic techniques have been employed to characterize the vibrational signatures of analogous compounds, offering insights into the effect of rehybridization and hyperconjugation on molecular structure. Through Raman and Fourier transform infrared spectroscopy, alongside density functional theory calculations, the geometric equilibrium and stereo-electronic interactions have been explored, shedding light on the compound's structural dynamics and stability (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Pharmacological Evaluations
In pharmacology, the synthesis and characterization of sulfanilamide derivatives, which share structural similarities with the compound , have revealed insights into their antimicrobial properties. Studies involving the synthesis of these derivatives and their subsequent evaluation against various bacterial and fungal strains have provided a foundation for understanding the potential antimicrobial applications of structurally related compounds (M. Lahtinen, Jyothi Kudva, P. Hegde, et al., 2014).
Material Science Applications
Research has also extended into the realm of material sciences, where fluorinated poly(arylene ether sulfide)s containing ethynyl groups have been synthesized. These studies emphasize the compound's relevance in creating polymer films for optical waveguide devices, highlighting its potential impact on the development of advanced materials with specialized applications (Jae-Pil Kim, Wonsik Lee, Jae‐Wook Kang, et al., 2001).
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6F7NOS/c15-5-1-2-7(6(16)3-5)22-8(23)4-24-14-12(20)10(18)9(17)11(19)13(14)21/h1-3H,4H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQHGKNOGKPNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=C(C(=C(C(=C2F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6F7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)


![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)
![1-(2-(2-fluorophenyl)-2-hydroxyethyl)-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530478.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)



![5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-fluorophenyl)methyl]pentanamide](/img/structure/B2530494.png)